molecular formula C22H25ClN6O2 B2500705 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide CAS No. 1421462-42-1

2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide

Cat. No. B2500705
CAS RN: 1421462-42-1
M. Wt: 440.93
InChI Key: IGCMGSPWWYBQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research involving the synthesis of novel pyrimidines and pyrazolopyrimidines derivatives demonstrates the ongoing interest in these compounds for potential anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Such research underlines the medicinal chemistry applications of pyrimidine-based compounds, indicating how derivatives of "2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide" could be explored for similar biological activities.

Antimicrobial and Anticancer Potential

Hafez et al. (2016) reported on novel pyrazole derivatives, including compounds structurally related to pyrimidines, for their potential antimicrobial and anticancer activities. Their research found that some synthesized compounds exhibited higher anticancer activity than reference drugs, such as doxorubicin (Hafez et al., 2016). This suggests that pyrimidine and pyrazole derivatives, by extension, could be promising candidates for further exploration in the development of new therapeutic agents.

Chemical Synthesis and Modification

The synthesis and modification of heterocyclic compounds, including pyrimidines, are crucial for discovering new drugs with enhanced efficacy and reduced toxicity. For example, research by Harb et al. (2006) on acetoacetanilides in heterocyclic synthesis contributed to the development of thienopyridines and other fused derivatives, demonstrating the versatility of these compounds in synthesizing new molecules with potential pharmacological applications (Harb et al., 2006).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-15-27-19(14-20(28-15)29-18-6-4-5-11-24-18)25-12-13-26-21(30)22(2,3)31-17-9-7-16(23)8-10-17/h4-11,14H,12-13H2,1-3H3,(H,26,30)(H2,24,25,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCMGSPWWYBQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide

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